molecular formula C24H24FN3O4S2 B3012190 N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-69-6

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B3012190
CAS RN: 851781-69-6
M. Wt: 501.59
InChI Key: PYLKNOCCFANHMP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tosyl group, a phenyl ring, and a sulfonamide group . Fluorine-containing compounds are widely used in medicine. Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions. For instance, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, is obtained by a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like FTIR, NMR, and MS . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using computational tools .

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, such as the compound , have been studied for their potential anticancer properties. The presence of a fluorophenyl group in the compound’s structure is significant because fluorinated compounds are often used in medicinal chemistry due to the stability of the C-F bond and their ability to increase the binding affinity of the protein–ligand complex . This compound has shown promise in molecular docking studies, indicating potential inhibition against estrogen receptor alpha (ERα), which is a target for breast cancer therapy .

Anti-Inflammatory Properties

Compounds with a pyrazole core are known to exhibit anti-inflammatory effects. This is particularly relevant for the development of new therapeutic agents that can treat chronic inflammation without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Effects

The antimicrobial properties of pyrazole derivatives make them candidates for the development of new antibiotics. With increasing antibiotic resistance, the synthesis of new compounds that can act on resistant strains of bacteria is crucial .

Analgesic Effects

Pyrazoles are also recognized for their analgesic properties. Research into compounds like N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide could lead to the development of new pain-relief medications that may be more effective or have fewer side effects than current options .

Antioxidant Potential

The antioxidant activity of pyrazole derivatives is another area of interest. Antioxidants play a vital role in protecting the body from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

COX-2 Inhibition

Celecoxib is a well-known commercial drug with a pyrazole structure that inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The compound being analyzed could potentially have similar COX-2 inhibitory activity, which would make it a candidate for anti-inflammatory and analgesic drug development .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structure, and potential applications, particularly given the interest in fluorine-containing compounds in medicine .

properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-19-12-10-18(11-13-19)23-16-24(21-6-4-5-7-22(21)25)28(26-23)34(31,32)20-14-8-17(2)9-15-20/h4-15,24,27H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLKNOCCFANHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(2-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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